Spectroscopic Profile of 2,2-Diethyl-1,3-dithiane: A Technical Guide
Spectroscopic Profile of 2,2-Diethyl-1,3-dithiane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,2-Diethyl-1,3-dithiane. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for 2,2-Diethyl-1,3-dithiane, the following data are predicted based on the analysis of its chemical structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structure and Proton/Carbon Numbering:
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.85 | t | 4H | H-4, H-6 |
| ~ 1.90 | p | 2H | H-5 |
| ~ 1.75 | q | 4H | H-3, H-7 |
| ~ 0.95 | t | 6H | H-8 |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 55.0 | C-2 |
| ~ 32.0 | C-4, C-6 |
| ~ 26.0 | C-5 |
| ~ 25.0 | C-3, C-7 |
| ~ 8.0 | C-8 |
Infrared (IR) Spectroscopy
Table 3: Predicted Significant IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 - 2850 | Strong | C-H (sp³) stretching |
| 1460 - 1440 | Medium | C-H bending (CH₂) |
| 1380 - 1365 | Medium | C-H bending (CH₃) |
| 1280 - 1200 | Medium | C-C stretching |
| 700 - 600 | Medium-Weak | C-S stretching |
Mass Spectrometry (MS)
Table 4: Predicted Major Mass Spectrometry Fragments (Electron Ionization)
| m/z | Proposed Fragment Ion |
| 176 | [M]⁺ (Molecular Ion) |
| 147 | [M - C₂H₅]⁺ |
| 119 | [M - C₄H₉]⁺ |
| 106 | [C₄H₁₀S₂]⁺ |
| 87 | [C₄H₇S]⁺ |
| 59 | [C₂H₃S]⁺ |
| 29 | [C₂H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a liquid sample such as 2,2-Diethyl-1,3-dithiane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 2,2-Diethyl-1,3-dithiane in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a single-pulse experiment with a 30° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled experiment (e.g., zgpg30).
-
Set the spectral width to cover the range of -10 to 220 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 128 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As a liquid, the sample can be analyzed neat. Place a single drop of 2,2-Diethyl-1,3-dithiane between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the clean salt plates.
-
Mount the sample assembly in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of 2,2-Diethyl-1,3-dithiane (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to 2,2-Diethyl-1,3-dithiane in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of 2,2-Diethyl-1,3-dithiane.
Caption: General workflow for the spectroscopic analysis of 2,2-Diethyl-1,3-dithiane.
